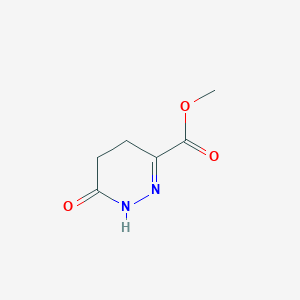

Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSVNRNLAPEKDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth analysis of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate (CAS Number: 89532-94-5), a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific research on this methyl ester, this document synthesizes information from closely related analogs, particularly its parent carboxylic acid, to provide a comprehensive technical overview. The guide covers physicochemical properties, proposed synthesis protocols, potential reactivity, and prospective applications in drug discovery, grounded in the established chemistry of the tetrahydropyridazine scaffold.

Introduction: The Tetrahydropyridazine Scaffold in Medicinal Chemistry

The tetrahydropyridazine core is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. These include applications as antihypertensive, cardiotonic, antiviral, and anticancer agents.[1] The structural motif of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, featuring a partially saturated nitrogen-containing ring, offers a three-dimensional geometry that can be pivotal for specific interactions with biological targets. This guide focuses on the methyl ester derivative, a compound that, while not extensively studied, holds potential as a key intermediate for the synthesis of more complex bioactive molecules.

Physicochemical Properties and Identification

Precise experimental data for Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is not widely published. However, based on its structure and data from its parent acid, 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, we can infer its key properties.

| Property | Value/Information | Source |

| CAS Number | 89532-94-5 | [2] |

| Molecular Formula | C₆H₈N₂O₃ | [2] |

| Molecular Weight | 156.14 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to have moderate solubility in polar organic solvents | Inferred |

| Storage | Recommended to be sealed in a dry, cool environment (2-8°C) | [2] |

Synthesis and Mechanistic Insights

Proposed Synthesis of the Parent Carboxylic Acid

The precursor, 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, can be synthesized from α-ketoglutaric acid and hydrazine hydrate.[1] This reaction is a classic example of a condensation reaction to form the heterocyclic ring.

Step-by-Step Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve α-ketoglutaric acid in water.

-

Hydrazine Addition: Under stirring at room temperature, slowly add hydrazine hydrate dropwise to the solution. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: Continue stirring for approximately 30 minutes. The solution may change color, indicating the progress of the reaction.

-

Crystallization: Cool the reaction mixture in a refrigerator for several hours to facilitate the precipitation of the product.

-

Isolation: Collect the resulting solid by suction filtration and wash with cold water to remove any unreacted starting materials.

-

Drying: Dry the product to obtain 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid as a white powder.

Caption: Proposed synthesis of the parent carboxylic acid.

Proposed Esterification to Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

The conversion of the carboxylic acid to its methyl ester is a standard organic transformation. Fischer esterification is a common and effective method.

Step-by-Step Protocol:

-

Reaction Setup: Suspend 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the mixture.

-

Heating: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.

-

Workup: After cooling, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Caption: Proposed workflow for the esterification process.

Reactivity and Potential Applications

The reactivity of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is dictated by its functional groups: the ester, the lactam (cyclic amide), and the imine within the tetrahydropyridazine ring.

-

Ester Group: The methyl ester can undergo hydrolysis back to the carboxylic acid or be converted to other esters via transesterification. It can also be reduced to an alcohol or react with Grignard reagents.

-

Lactam Group: The lactam is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H proton can be deprotonated with a strong base, allowing for alkylation or other modifications at the nitrogen atom.

-

Imine Group: The imine functionality can potentially be reduced to a saturated pyridazine ring.

Given the biological activities of related pyridazine compounds, Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is a valuable starting material for the synthesis of compound libraries for screening in various therapeutic areas, including:

-

Oncology: As an intermediate for more complex anti-tumor agents.[1]

-

Infectious Diseases: As a scaffold for developing new antibacterial and antiviral drugs.[1]

-

Metabolic Diseases: As a precursor for compounds targeting enzymes involved in metabolic pathways.[1]

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely available, the expected NMR and IR data can be predicted based on its structure.

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - Singlet for the methyl ester protons (~3.7-3.9 ppm)- Multiplets for the two methylene groups in the ring (~2.5-3.5 ppm)- Broad singlet for the N-H proton |

| ¹³C NMR | - Signal for the ester carbonyl carbon (~160-170 ppm)- Signal for the lactam carbonyl carbon (~165-175 ppm)- Signal for the methyl ester carbon (~50-55 ppm)- Signals for the two methylene carbons in the ring- Signal for the sp² carbon of the imine |

| IR Spectroscopy | - N-H stretching vibration (~3200-3400 cm⁻¹)- C=O stretching vibration for the ester (~1730-1750 cm⁻¹)- C=O stretching vibration for the lactam (~1650-1680 cm⁻¹)- C-N stretching vibrations |

Safety and Handling

The parent compound, 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3] Similar precautions should be taken when handling the methyl ester derivative.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct research on this molecule is limited, this guide provides a comprehensive overview based on the known chemistry of its parent acid and the broader class of tetrahydropyridazine derivatives. The proposed synthesis and predicted properties offer a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds in the quest for novel therapeutics.

References

Sources

- 1. Modern drug discovery applications for the identification of novel candidates for COVID-19 infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphtha - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

Foreword: The Logic of Molecular Interrogation

In the realm of drug discovery and chemical research, a molecule's identity—its precise atomic arrangement—is its most fundamental attribute. This identity dictates its function, reactivity, and potential as a therapeutic agent. The process of uncovering this identity, known as structure elucidation, is not a monolithic task but a multi-faceted investigation where each analytical technique provides a unique piece of a larger puzzle. This guide presents a comprehensive, field-proven strategy for the unambiguous structural determination of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. Our approach is grounded in a philosophy of self-validation, where data from orthogonal techniques are integrated to build an irrefutable case for the final structure. We will move beyond a simple recitation of methods to explore the causality behind our experimental choices, demonstrating how a logical workflow transforms raw data into molecular certainty.

The Synthetic Pathway: Establishing the Structural Hypothesis

Before any spectroscopic analysis begins, the synthetic route provides the foundational hypothesis of the target molecule's structure. The most reliable and common methods for synthesizing the pyridazin-3(2H)-one core involve the condensation of a γ-keto acid or its ester equivalent with hydrazine or its derivatives.[1][2] This reaction elegantly forms the six-membered heterocyclic ring.

For the target molecule, a logical precursor is a γ-keto ester that can undergo cyclocondensation with hydrazine hydrate. The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the stable tetrahydropyridazinone ring.[3][4] This synthetic context is the first and most critical clue, establishing a strong presumption of the core structure, which will then be rigorously tested and confirmed by spectroscopic methods.

Caption: Proposed synthetic pathway for the target molecule.

Mass Spectrometry: Confirming Molecular Identity and Integrity

The first spectroscopic interrogation aims to confirm the most basic molecular properties: its mass and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.

-

Analysis: Analyze the generated ions using a Time-of-Flight (TOF) mass analyzer, which provides high mass accuracy.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation and Validation

The primary goal is to match the experimentally observed mass with the theoretically calculated mass for the proposed formula, C₆H₈N₂O₃. The molecular weight of this compound is 156.14 g/mol .[5] HRMS provides a much more precise value, allowing for unambiguous formula determination.

| Parameter | Expected Value | Purpose |

| Molecular Formula | C₆H₈N₂O₃ | Proposed elemental composition. |

| Calculated Exact Mass | 156.0535 | Theoretical mass of the neutral molecule. |

| Observed Ion [M+H]⁺ | ~157.0608 | The protonated molecule detected by the mass spectrometer. |

A measured mass within a narrow tolerance (typically < 5 ppm) of the calculated value for C₆H₈N₂O₃ validates the elemental composition, ruling out other isobaric possibilities and confirming that the desired product was formed. Further fragmentation analysis (MS/MS) can reveal structural motifs, such as the characteristic loss of the methoxy group (-31 Da) or the entire carbomethoxy group (-59 Da), providing additional confidence in the proposed structure.[6][7]

Infrared Spectroscopy: A Census of Functional Groups

Infrared (IR) spectroscopy serves as a rapid and effective method to verify the presence of key functional groups predicted by the structural hypothesis. It provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.

Expected Absorptions and Interpretation

The IR spectrum should display characteristic absorption bands that align with the structure of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate. The presence of two distinct carbonyl peaks is a critical diagnostic feature.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3250 (broad) | N-H Stretch | Amide (Lactam) | Confirms the presence of the N-H bond within the pyridazinone ring.[8] |

| ~2950, ~2880 | C-H Stretch | Aliphatic CH₂ | Indicates the saturated methylene groups in the tetrahydropyridine ring. |

| ~1730 | C=O Stretch | Ester | Confirms the methyl ester functional group. This peak is typically sharp and strong.[9][10] |

| ~1670 | C=O Stretch | Amide (Lactam) | Confirms the cyclic amide carbonyl at the C6 position. |

| ~1250 | C-O Stretch | Ester | Corroborates the presence of the ester group. |

The clear separation and presence of both the ester (~1730 cm⁻¹) and amide (~1670 cm⁻¹) carbonyl stretches are crucial pieces of evidence that strongly support the proposed structure.

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is employed to assemble the final, unambiguous structure.

Caption: Integrated NMR workflow for structure confirmation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to resolve N-H protons.

-

Spectra Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H and ¹³C NMR: The Atomic Census

The 1D spectra provide the fundamental count of unique proton and carbon environments. The predicted chemical shifts are based on known values for similar pyridazinone and ester structures.[6][7][9]

| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Interpretation |

| N1-H | ~10.5 ppm (br s, 1H) | - | Broad singlet for the amide proton, exchangeable. |

| C3 | - | ~145 ppm | Quaternary carbon of the C=C double bond, deshielded by the ester. |

| C4-H₂ | ~2.5 ppm (t, 2H) | ~22 ppm | Aliphatic methylene protons, coupled to C5-H₂. |

| C5-H₂ | ~2.9 ppm (t, 2H) | ~30 ppm | Aliphatic methylene protons, deshielded by the adjacent C6 carbonyl. |

| C6=O | - | ~168 ppm | Amide (lactam) carbonyl carbon. |

| Ester -COOCH₃ | ~3.8 ppm (s, 3H) | ~52 ppm | Sharp singlet for the three equivalent methyl protons. |

| Ester -COO | - | ~162 ppm | Ester carbonyl carbon. |

Note: Chemical shifts are approximate and solvent-dependent. Splitting patterns (s: singlet, t: triplet, br: broad) are idealized.

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment is expected to show a clear cross-peak between the signals at ~2.5 ppm (C4-H₂) and ~2.9 ppm (C5-H₂). This definitively proves the presence of the -CH₂-CH₂- structural unit.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon, confirming the assignments made in the table above (e.g., the signal at ~3.8 ppm connects to the carbon at ~52 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the complete molecular structure by showing 2- and 3-bond correlations between protons and carbons.

Key Expected HMBC Correlations:

-

Ester Methyl Protons (~3.8 ppm) will show a strong correlation to the ester carbonyl carbon (~162 ppm) and the C3 carbon (~145 ppm) , locking the methyl ester group to the ring.

-

C5-H₂ Protons (~2.9 ppm) will correlate to the amide carbonyl carbon C6 (~168 ppm) , the C3 carbon (~145 ppm) , and the C4 carbon (~22 ppm) . This unequivocally places the C5 methylene between the C6-carbonyl and the C4-methylene.

-

C4-H₂ Protons (~2.5 ppm) will correlate to the C6 carbon (~168 ppm) and the C5 carbon (~30 ppm) , further cementing the ring structure.

Caption: Key HMBC correlations confirming the molecular framework.

Conclusion: A Synthesis of Evidence

The structure elucidation of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is a textbook example of modern analytical chemistry. The process begins with a structural hypothesis derived from a logical synthetic route. This hypothesis is then systematically validated:

-

HRMS confirms the precise elemental formula.

-

FT-IR verifies the presence of all key functional groups, notably the distinct ester and amide carbonyls.

-

1D and 2D NMR provide the definitive, high-resolution map of the atomic framework, with HMBC correlations serving as the final, irrefutable proof that connects all structural fragments into the correct constitution.

References

-

Gomtsyan, A. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

-

Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40, 1047. Available at: [Link]

-

Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Pyridazine and condensed pyridazine synthesis. Available at: [Link]

-

Prout, K., et al. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(Pt 1), 71-85. Available at: [Link]

-

Arkivoc. (2011). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Available at: [Link]

-

MDPI. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

-

ResearchGate. (2011). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Available at: [Link]

-

MDPI. (2022). 2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and tert-butyl 4-[4-(difluoromethoxy)phenyl]. Available at: [Link]

-

Bangladesh Journals Online. (n.d.). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Available at: [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. researchgate.net [researchgate.net]

- 5. labsolu.ca [labsolu.ca]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses, characterizations, crystal structures and Hirshfeld surface analyses of methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, isopropyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

A Comprehensive Technical Guide to Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, chemical characteristics, and the therapeutic promise of the broader tetrahydropyridazinone scaffold.

Introduction: The Tetrahydropyridazinone Core in Drug Discovery

The pyridazine ring is a fundamental scaffold in a variety of pharmacologically active compounds, demonstrating a wide range of biological activities including antibacterial, antihypertensive, and anticancer properties.[1][2] The saturated and functionalized derivatives, such as the tetrahydropyridazinone core of the title compound, offer a three-dimensional architecture that is highly attractive for designing novel therapeutic agents. These scaffolds can effectively mimic peptide bonds and present diverse vectors for substitution, enabling fine-tuning of their physicochemical and pharmacological profiles.

Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate serves as a key building block for the synthesis of more complex molecules. Its inherent functionalities—a cyclic amide (lactam), a methyl ester, and a reactive heterocyclic ring—provide multiple points for chemical modification, making it a versatile intermediate in the development of new chemical entities.

Synthesis and Mechanism

The synthesis of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is a straightforward two-step process commencing from readily available starting materials. The initial step involves the formation of the pyridazinone ring through a condensation reaction, followed by a classical esterification.

Synthesis of the Carboxylic Acid Precursor

The foundational step is the synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. This is achieved through the cyclocondensation of α-ketoglutaric acid with hydrazine hydrate.[1]

Experimental Protocol: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

-

To a single-necked flask containing 5 mL of water, add 2.2 g of α-ketoglutaric acid.

-

While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3-4 minutes. The solution will gradually turn light yellow.

-

Continue stirring for 30 minutes at room temperature.

-

Place the reaction mixture in a refrigerator for 3 hours to facilitate precipitation.

-

Collect the white powder by suction filtration. This yields 2.07 g (98.1%) of the desired product with a melting point of 265°C. The product can be used in the next step without further purification.[1]

Esterification to Yield the Final Product

The carboxylic acid precursor is then esterified to the target methyl ester. While direct literature for this specific esterification is sparse, a standard Fischer esterification using methanol in the presence of a strong acid catalyst is a reliable method.

Experimental Protocol: Synthesis of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

-

In a round-bottom flask, dissolve 1.0 g of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in 20 mL of methanol.

-

Carefully add 0.5 mL of concentrated sulfuric acid dropwise while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.

Reaction Schematics

Caption: Synthetic pathway for the target compound.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | - |

| Molecular Weight | 156.14 g/mol | - |

| CAS Number | 89532-94-5 | - |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethyl acetate, DMSO) | Inferred |

-

¹H NMR: Protons on the saturated ring (positions 4 and 5) would likely appear as multiplets in the aliphatic region. The methyl ester protons would be a singlet around 3.7-3.9 ppm. The N-H proton of the lactam would likely be a broad singlet.

-

¹³C NMR: The carbonyl carbons of the ester and the lactam would be expected in the 160-175 ppm region. The methyl carbon of the ester would be around 50-55 ppm. The aliphatic carbons of the ring would appear further upfield.

-

IR Spectroscopy: Characteristic peaks would include a C=O stretch for the ester and the lactam (around 1650-1750 cm⁻¹), and an N-H stretch (around 3200-3400 cm⁻¹).

Potential Applications in Drug Development

The tetrahydropyridazinone scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities. Derivatives of this core have shown promise in several therapeutic areas.

Antimicrobial and Antifungal Activity

Pyridazine and its derivatives have been investigated for their efficacy against various microbial pathogens. The ability to introduce diverse substituents on the pyridazine ring allows for the optimization of antimicrobial and antifungal properties.[2]

Anticancer Potential

Numerous heterocyclic compounds containing the pyridazinone moiety have been synthesized and evaluated for their anticancer activity. These compounds can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.

Cardiovascular and Other Activities

Pyridazine derivatives have also been explored for their antihypertensive and cardiotonic effects. The structural features of the tetrahydropyridazinone core can be tailored to interact with specific receptors and enzymes in the cardiovascular system.[1]

The following diagram illustrates a generalized workflow for the exploration of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate as a scaffold in a drug discovery program.

Caption: Drug discovery workflow utilizing the target scaffold.

Conclusion

Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis from inexpensive starting materials makes it an attractive scaffold for the development of compound libraries for high-throughput screening. Further investigation into the biological activities of derivatives of this core is warranted to fully explore its potential in drug discovery.

References

- This guide has been compiled based on established chemical principles and data from analogous compounds.

- The biological activities mentioned are based on studies of the broader class of pyridazinone derivatives and may not be directly applicable to the title compound without further experimental valid

- How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid? (n.d.).

- Youness Boukharsa et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. J. Chem. Pharm. Res., 6(12):297-310.

Sources

Methodological & Application

Application Note & Protocol Guide: High-Purity Isolation of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

Abstract: This document provides a comprehensive guide to the purification of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, a key heterocyclic intermediate in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals aiming to achieve high purity, which is critical for subsequent synthetic transformations and biological evaluations. We will explore the foundational principles and provide step-by-step methodologies for the two most effective techniques: recrystallization and flash column chromatography, supported by troubleshooting insights and purity assessment strategies.

Introduction: The Imperative for Purity

Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate belongs to the pyridazinone class of heterocycles, a scaffold of significant interest due to its prevalence in compounds with diverse biological activities, including cardiovascular and anticancer properties.[1] The integrity of any drug discovery program hinges on the purity of its chemical intermediates. The presence of unreacted starting materials, side-products, or isomers can lead to ambiguous biological data, complicate reaction outcomes, and generate misleading structure-activity relationships (SAR).

This guide moves beyond simple procedural lists to explain the causality behind each step. We will address common challenges associated with pyridazinone purification, such as removing polar starting materials and separating structurally similar byproducts, ensuring that the described protocols are robust and self-validating.

Compound Profile and Impurity Analysis

Before selecting a purification strategy, it is essential to understand the physicochemical properties of the target compound and the likely impurities.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | [2] |

| Molecular Weight | 156.14 g/mol | [2] |

| Predicted LogP | -0.57 to -0.9 | [2][3] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Topological Polar Surface Area | 67.76 Ų | [2] |

The compound's low LogP and significant polar surface area suggest moderate to high polarity. This informs our choice of solvents for both recrystallization and chromatography.

Common Impurities:

-

Starting Materials: Depending on the synthetic route, precursors like α-ketoglutaric acid or hydrazine derivatives may persist.[4] These are often highly polar and can sometimes be removed with a preliminary aqueous wash.[5]

-

Reaction Byproducts: Incomplete cyclization, over-oxidation, or other side reactions can generate structurally related impurities that may have similar polarity to the desired product.

-

Isomers: In certain synthetic pathways, the formation of isomers is possible, which often necessitates chromatographic separation.[5]

Strategic Purification Workflow

The choice between recrystallization and chromatography is determined by the specific impurity profile of the crude material. A preliminary analysis by Thin-Layer Chromatography (TLC) or ¹H NMR is crucial for making an informed decision.

Caption: Decision tree for selecting the optimal purification method.

Protocol I: Purification by Recrystallization

Recrystallization is the method of choice for removing small amounts of impurities from a solid compound, provided a suitable solvent can be identified.[6] The principle relies on the differential solubility of the target compound and its impurities in a solvent at varying temperatures.[7] The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures.

4.1. Solvent Selection

The selection of an appropriate solvent system is the most critical factor for a successful recrystallization.[8] For pyridazinone derivatives, polar protic solvents are often effective.

-

Primary Candidate: Ethanol is widely cited as an effective recrystallization solvent for a variety of pyridazinone derivatives.[5][9]

-

Alternative Solvents: Isopropanol and ethyl acetate can also be screened.[10]

-

Anti-Solvent Method: If a single suitable solvent cannot be found, an anti-solvent approach is a powerful alternative. The compound is dissolved in a minimal amount of a "good" solvent (e.g., Methanol, DMSO), and a "poor" solvent (e.g., Water) is added slowly to induce crystallization.[10]

4.2. Step-by-Step Protocol for Recrystallization from Ethanol

-

Dissolution: Place the crude Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring (using a hot plate). Continue adding ethanol dropwise until the solid is fully dissolved. Causality: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing yield.[7]

-

Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a rapid hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes impurities that are insoluble in the hot solvent. Pre-warming the apparatus prevents premature crystallization in the funnel.[10]

-

Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals rather than a rapid precipitation of an impure solid.[7]

-

Induce Further Crystallization: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces. Causality: Using cold solvent minimizes the loss of the desired product, which has some solubility even at low temperatures.

-

Drying: Dry the purified crystals under high vacuum to remove residual solvent. The final product should be a free-flowing crystalline solid.

4.3. Troubleshooting Recrystallization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated. | Re-heat the solution to dissolve the oil, add slightly more solvent, and attempt to cool again. Consider a different solvent with a lower boiling point. |

| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, try adding a suitable anti-solvent (e.g., water) dropwise. |

| Low Yield | The compound is too soluble in the cold solvent; crystallization time was insufficient; premature filtration. | Ensure the solution is thoroughly chilled in an ice bath before filtering. Consider a solvent in which the compound is less soluble.[10] |

Protocol II: Flash Column Chromatography

For crude mixtures that are complex or contain impurities with similar solubility profiles to the product, flash column chromatography is the most effective purification technique.[5][11] It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.

Caption: Standard workflow for flash column chromatography.

5.1. Stationary and Mobile Phase Selection

-

Stationary Phase: Standard flash-grade silica gel (40-63 µm, 230-400 mesh) is the standard choice.[11]

-

Mobile Phase (Eluent): The polarity of the eluent is critical for achieving good separation.

-

TLC Analysis: Before running the column, determine the optimal solvent system using TLC. A good system will give the target compound an Rf value of approximately 0.25-0.35 and show clear separation from impurities.[5]

-

Recommended Systems: Given the compound's polarity, start with the following systems:

-

Ethyl Acetate / Hexanes: A versatile system. Start with a low polarity (e.g., 20% EtOAc) and gradually increase the concentration of ethyl acetate.

-

Dichloromethane / Methanol: An excellent system for more polar compounds. A typical starting point would be 1-2% methanol in dichloromethane, gradually increasing the methanol percentage.[6]

-

-

5.2. Step-by-Step Protocol for Chromatography

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use gentle pressure to pack it into a stable bed, ensuring there are no air bubbles or cracks.

-

Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Causality: Dry loading generally results in better resolution and sharper bands compared to wet loading, as it prevents the sample from dissolving unevenly in the eluent at the top of the column.

-

Loading: Carefully add the silica-adsorbed sample to the top of the packed column, forming a thin, even layer.

-

Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions continuously. Gradually increase the polarity of the eluent (gradient elution) as needed to move the target compound down the column.

-

Monitoring: Spot fractions onto a TLC plate and visualize under UV light (if applicable) or with a suitable stain to track the elution of the product.

-

Combining Fractions: Once all fractions have been analyzed, combine those containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.

Purity Verification

After purification, the identity and purity of the final compound must be confirmed.

-

Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple eluent systems.

-

NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation and is highly sensitive for detecting impurities. The spectra should be clean and match the expected structure.[11]

-

Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.[11]

-

Melting Point (MP): A sharp and un-depressed melting point range is a reliable indicator of high purity.

By employing these detailed protocols and understanding the principles behind them, researchers can confidently and consistently obtain high-purity Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, a crucial step in advancing research and development objectives.

References

- Technical Support Center: Pyridazinone Synthesis Purification. Benchchem.

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.

- 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. PubChem.

- Methyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate. ChemScene.

- 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Biosynth.

- De Vita, D., et al. (2020). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry.

- A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. PMC - NIH.

- Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. PubChem.

- Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.

- METHYL 6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXYLATE. ChemicalBook.

- Al-kadasi, R. M., et al. (2011). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Arkat USA.

- Recrystallization. Chemistry LibreTexts. (2021).

- Substances yield after recrystallization from different solvents. ResearchGate.

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.

- How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid?. LookChem.

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | C6H8N2O3 | CID 4736916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: Application Notes and Protocols for Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate in Drug Design

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the utilization of privileged scaffolds—molecular frameworks that are capable of interacting with multiple biological targets. The pyridazinone and tetrahydropyridine ring systems are prominent examples of such scaffolds, appearing in a wide array of bioactive compounds. This guide focuses on a specific and promising embodiment of these motifs: Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate . We will explore its synthesis, potential as a versatile scaffold for drug design, and provide detailed protocols for its modification and biological evaluation.

The Scaffold: Structure and Rationale for Use

The Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate scaffold presents a unique combination of structural features that make it an attractive starting point for drug discovery. Its cyclic hydrazide core offers a rigid framework that can orient substituents in a defined three-dimensional space. The presence of multiple functional groups—a ketone, a secondary amine, and a methyl ester—provides several handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The pyridazinone ring, in particular, is a known pharmacophore found in drugs with a variety of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. The tetrahydropyridazine core, a partially saturated version, introduces greater conformational flexibility, which can be advantageous for optimizing binding to specific protein targets.

Synthesis of the Core Scaffold

A straightforward and efficient synthesis of the parent carboxylic acid, 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, can be achieved through the cyclocondensation of α-ketoglutaric acid with hydrazine hydrate. Subsequent esterification yields the target methyl ester.

Protocol 1: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Causality: This reaction leverages the nucleophilicity of hydrazine to attack the two carbonyl groups of α-ketoglutaric acid, leading to a cyclization and dehydration cascade to form the stable six-membered pyridazinone ring.

Materials:

-

α-Ketoglutaric acid

-

Hydrazine hydrate (80% solution in water)

-

Deionized water

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve α-ketoglutaric acid in deionized water.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate dropwise to the cooled solution with stirring.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of ice-cold water and dry under vacuum to yield the desired product.

Protocol 2: Esterification to Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

Causality: Acid-catalyzed esterification (Fischer esterification) is a classic and reliable method for converting carboxylic acids to their corresponding esters.

Materials:

-

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Suspend 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride at 0 °C).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by column chromatography on silica gel if necessary.

Application in Drug Design: Targeting Lanthionine Synthetase C-Like Protein 2 (LANCL2)

A compelling application of this scaffold is in the development of modulators for the Lanthionine Synthetase C-Like Protein 2 (LANCL2). LANCL2 has emerged as a novel therapeutic target for inflammatory and metabolic diseases.[1] It is involved in signal transduction and has been implicated in the anti-inflammatory effects of abscisic acid, a plant hormone.[1]

Derivatives of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid have been investigated as LANCL2 ligands. For example, a derivative has been used to prepare a compound that targets the LANCL2 pathway, suggesting the potential of this scaffold in developing treatments for conditions like inflammatory bowel disease and diabetes.[1]

Protocols for Scaffold Modification

The versatility of the Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate scaffold lies in the ability to modify its core structure at multiple positions. Below are protocols for key chemical transformations.

Protocol 3: N-Alkylation and N-Arylation

Causality: The secondary amine in the tetrahydropyridazine ring is nucleophilic and can be readily alkylated or arylated to introduce diverse substituents, which can significantly impact biological activity.

N-Alkylation: Materials:

-

Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

-

Dissolve Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate in the chosen solvent.

-

Add the base and stir for 15-30 minutes at room temperature.

-

Add the alkyl halide and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

N-Arylation (Chan-Lam Coupling): Materials:

-

Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

-

Aryl boronic acid

-

Copper(II) acetate

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

To a solution of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate and the aryl boronic acid in DCM, add copper(II) acetate and pyridine.

-

Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

-

Filter the reaction mixture through a pad of celite and wash with DCM.

-

Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Amide Bond Formation

Causality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to generate a library of amide derivatives. Amide bonds are crucial for mimicking peptide interactions and improving pharmacokinetic properties.

Hydrolysis of the Methyl Ester: Materials:

-

Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric acid (1N)

Procedure:

-

Dissolve the methyl ester in a THF/water mixture.

-

Add LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl to pH ~3.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.

Amide Coupling (using a coupling agent like HATU): Materials:

-

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

-

Amine of choice

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (anhydrous)

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF.

-

Add the amine, HATU, and DIPEA.

-

Stir the reaction at room temperature for 2-4 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the amide product by column chromatography.

Protocols for Biological Evaluation

Once a library of derivatives has been synthesized, their biological activity must be assessed. The following protocols are examples of assays that can be used to evaluate compounds targeting inflammatory pathways or cancer cells.

Protocol 5: Cell Viability Assay (MTT Assay)

Causality: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a common first-pass screen for anticancer activity.[2]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 6: In Vitro Kinase Assay (e.g., for VEGFR-2)

Causality: Many pyridazinone derivatives exhibit anticancer activity by inhibiting protein kinases like VEGFR-2, which is crucial for angiogenesis.[3][4] This assay directly measures the inhibitory effect of the compounds on the target kinase.

Materials:

-

Recombinant VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate peptide

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

-

White 96-well plates

-

Luminometer

Procedure:

-

Add the kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the ADP-Glo™ reagent to deplete the remaining ATP.

-

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Data Presentation

Systematic evaluation of synthesized compounds is crucial for establishing SAR. The data should be presented in a clear and concise tabular format.

Table 1: Example of SAR Data Presentation

| Compound ID | R1 (N1-substituent) | R2 (C3-substituent) | IC50 (Target X, µM) | Cell Viability (Cell Line Y, IC50, µM) |

| Scaffold | H | -COOCH3 | >100 | >100 |

| 1a | Benzyl | -COOCH3 | 5.2 | 10.8 |

| 1b | 4-Fluorobenzyl | -COOCH3 | 2.1 | 4.5 |

| 2a | H | -CONH-Phenyl | 15.6 | 25.1 |

| 2b | H | -CONH-(4-pyridyl) | 8.9 | 12.3 |

Conclusion and Future Directions

The Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its straightforward synthesis and the presence of multiple functional handles allow for the generation of diverse chemical libraries. The demonstrated activity of related compounds towards targets like LANCL2 highlights the potential of this scaffold in addressing unmet medical needs in inflammatory diseases and beyond. Future work should focus on exploring a wider range of substitutions on the core ring system and evaluating the resulting compounds against a broader panel of biological targets to fully unlock the therapeutic potential of this versatile scaffold.

References

-

Lu, P., Hontecillas, R., Horne, W. T., Carbo, A., Viladomiu, M., Pedragosa, M., ... & Bassaganya-Riera, J. (2012). Computational modeling-based discovery of novel classes of anti-inflammatory drugs that target lanthionine synthetase C-like protein 2. PloS one, 7(4), e34643. [Link]

-

Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer research, 48(3), 589-601. [Link]

-

Nagawade, R. R., Khanna, V. V., Bhagwat, S. S., & Shinde, D. B. (2005). Synthesis of new series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as potential antibacterial agents. European journal of medicinal chemistry, 40(12), 1325–1330. [Link]

-

An efficient, transition-metal free procedure for the N-arylation of amines, sulfonamides and carbamates and O-arylation of phenols and carboxylic acids. (2006). National Institutes of Health. Retrieved from [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. Retrieved from [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2020). Royal Society of Chemistry. Retrieved from [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for Pyridazinone Derivatives in Agriculture

Introduction: The Versatility of the Pyridazinone Scaffold in Crop Protection

Pyridazinone derivatives, a significant class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms, have emerged as a cornerstone in the development of modern agrochemicals.[1][2][3] Their inherent chemical versatility allows for extensive structural modifications, leading to a broad spectrum of biological activities that are crucial for sustainable agriculture.[4][5][6] Over the past two decades, research has intensified, revealing their potent applications as herbicides, insecticides, fungicides, and even as plant growth regulators.[1][2][3] This wide range of applications stems from the diverse molecular targets these compounds can be engineered to interact with, making the pyridazinone scaffold a privileged structure in the quest for novel crop protection solutions.[7][8]

This technical guide provides an in-depth exploration of the agricultural applications of pyridazinone derivatives. It is designed for researchers, scientists, and professionals in the field of agrochemical development, offering not just a review of their activities but also detailed, actionable protocols for their synthesis, formulation, and biological evaluation. The causality behind experimental designs and the importance of self-validating systems are emphasized throughout to ensure scientific rigor and practical applicability.

Herbicidal Applications: Targeting Photosynthesis and Beyond

Pyridazinone derivatives are perhaps most renowned for their herbicidal properties, with several commercialized products testament to their efficacy.[9] Their modes of action are diverse, offering multiple strategies for weed management.

Mechanism of Action: A Multi-pronged Attack

The herbicidal activity of pyridazinone derivatives is not monolithic; different substitutions on the core structure lead to distinct mechanisms of action at the molecular level.

-

Photosynthesis Inhibition: A primary mode of action for many pyridazinone herbicides is the inhibition of photosynthetic electron transport.[10] Specifically, they can interfere with the Hill reaction in chloroplasts, affecting the acceptor side of photosystem II and thereby blocking the flow of electrons.[10][11][12] This disruption of photosynthesis leads to a rapid cessation of growth and eventual death of the target weed.

-

Pigment Inhibition: Certain pyridazinone derivatives, such as norflurazon, act as pigment inhibitors.[9][13] They disrupt the biosynthesis of carotenoids, which are essential for protecting chlorophyll from photooxidation. The absence of carotenoids leads to the destruction of chlorophyll, resulting in the characteristic "bleaching" symptoms on the leaves of treated plants.[13]

-

Enzyme Inhibition: More recently, novel pyridazinone derivatives have been developed that target specific enzymes crucial for plant survival.

-

Protoporphyrinogen Oxidase (PPO) Inhibition: Some derivatives are potent inhibitors of PPO, an enzyme involved in chlorophyll and heme biosynthesis.[14][15] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption.[14]

-

Dual-Target Inhibition: Advanced research has yielded pyridazinone compounds with dual modes of action. For instance, certain derivatives have been shown to inhibit both acetyl-CoA carboxylase (ACCase), vital for lipid biosynthesis in grasses, and homogentisate solanesyltransferase (HST), which is involved in plastoquinone biosynthesis.[16] This dual-action provides a broader spectrum of weed control and can be a valuable tool in managing herbicide resistance.

-

Visualization of Herbicidal Mode of Action

Caption: Mechanisms of action of herbicidal pyridazinone derivatives.

Insecticidal and Acaricidal Properties

The application of pyridazinone derivatives extends to the control of insect and mite pests.[17] Their efficacy against a range of pests, including piercing-sucking insects like aphids and whiteflies, makes them valuable components of integrated pest management (IPM) programs.[2]

Mechanism of Action: Disrupting Energy Metabolism

A key insecticidal mode of action for some pyridazinone derivatives is the inhibition of mitochondrial electron transport.[18] They specifically target the NADH-CoQ reductase site (Complex I), leading to the disruption of adenosine triphosphate (ATP) formation.[18] This impairment of cellular respiration ultimately leads to the death of the insect or mite.[18]

Fungicidal Activity: Protecting Crops from Disease

Pyridazinone derivatives have also demonstrated significant potential in controlling fungal diseases that threaten crop yields.[19][20]

Targeting Fungal Pathogens

Research has shown that certain pyridazinone-substituted compounds exhibit in vivo fungicidal activity against pathogens such as wheat leaf rust (Puccinia recondita).[19][21][22] The specific mechanism of action can vary depending on the derivative, but their ability to inhibit fungal growth makes them promising candidates for the development of new fungicides.

Plant Growth Regulation and Activation

Beyond pest and weed control, some 3(2H)-pyridazinone derivatives have been identified as novel plant activators.[23] Unlike traditional pesticides, plant activators do not have direct antimicrobial activity but instead induce the plant's own immune responses, leading to systemic acquired resistance against a broad spectrum of pathogens. This eco-friendly approach offers a promising strategy for disease management with a reduced risk of resistance development.[23]

Protocols for Synthesis, Formulation, and Efficacy Testing

The following section provides detailed, step-by-step protocols for the synthesis of a model pyridazinone derivative, its formulation into an emulsifiable concentrate, and its subsequent evaluation for herbicidal, insecticidal, and fungicidal efficacy.

Protocol 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

This protocol is based on the common and efficient method of condensing a γ-keto acid with hydrazine hydrate.[12]

Materials:

-

Ethyl levulinate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a 250 mL round-bottom flask, combine ethyl levulinate (0.1 mol) and ethanol (100 mL).

-

With continuous stirring, slowly add hydrazine hydrate (0.12 mol) to the flask.

-

Attach the reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated solution into a beaker containing 200 mL of ice-cold water.

-

A precipitate will form. Allow it to stand for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold water.

-

Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 6-methyl-4,5-dihydropyridazin-3(2H)-one.

-

Dry the purified crystals in a vacuum oven.

Protocol 2: Preparation of an Emulsifiable Concentrate (EC) Formulation

This protocol outlines the preparation of a stable EC formulation of a synthesized pyridazinone herbicide.[4][6][15][16][24][25][26]

Materials:

-

Synthesized pyridazinone active ingredient (AI)

-

Aromatic solvent (e.g., Solvesso™ 150)

-

Emulsifier blend (e.g., a mixture of a non-ionic surfactant like a fatty alcohol ethoxylate and an anionic surfactant like calcium dodecylbenzenesulfonate)

-

Beaker

-

Magnetic stirrer

-

Graduated cylinders

Procedure:

-

In a beaker, weigh the required amount of the pyridazinone active ingredient to achieve the target concentration (e.g., 200 g/L).

-

Add the aromatic solvent to the beaker and stir until the active ingredient is completely dissolved. Gentle heating may be applied if necessary.

-

In a separate container, prepare the emulsifier blend according to the manufacturer's recommendations or based on pre-determined optimization experiments (typically 5-10% w/v of the final formulation).

-

Slowly add the emulsifier blend to the dissolved active ingredient solution while stirring continuously.

-

Continue stirring for 15-20 minutes to ensure a homogenous mixture.

-

Perform quality control tests, including emulsion stability tests (spontaneity and stability upon dilution in water of varying hardness) and storage stability tests at different temperatures.

Protocol 3: Greenhouse Bioassay for Post-Emergence Herbicidal Efficacy

This protocol provides a standardized method for evaluating the post-emergence herbicidal activity of a pyridazinone formulation in a controlled greenhouse environment.[8][20][23][27][28]

Materials:

-

EC formulation of the pyridazinone herbicide

-

Target weed species (e.g., velvetleaf, Abutilon theophrasti) and a crop species (e.g., corn, Zea mays)

-

Pots (e.g., 10 cm diameter) filled with a standard potting mix

-

Greenhouse with controlled temperature, humidity, and lighting

-

Calibrated laboratory sprayer

-

Untreated control and a commercial standard herbicide for comparison

Procedure:

-

Sow seeds of the weed and crop species in separate pots and allow them to grow to the 2-4 leaf stage.

-

Prepare a series of dilutions of the pyridazinone EC formulation in water to achieve a range of application rates (e.g., 0, 50, 100, 200, 400 g AI/ha). Also prepare the commercial standard at its recommended rate.

-

Arrange the pots in a randomized complete block design with at least four replications per treatment.

-

Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

-

Return the pots to the greenhouse and maintain optimal growing conditions.

-

Assess herbicidal efficacy at 7, 14, and 21 days after treatment (DAT). Assessments should include visual injury ratings (on a scale of 0-100%, where 0 is no effect and 100 is complete plant death) and plant biomass (fresh or dry weight) reduction compared to the untreated control.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA and means separation tests) to determine the effective dose.

Protocol 4: Field Trial for Evaluating Insecticidal Efficacy Against Aphids

This protocol outlines a field trial to assess the efficacy of a pyridazinone formulation for controlling aphids on a crop such as sweet pepper.[29][30][31]

Materials:

-

EC formulation of the pyridazinone insecticide

-

Crop plants (e.g., sweet pepper) with a natural or artificial aphid infestation

-

Field plot with appropriate buffer zones

-

Knapsack sprayer calibrated for the desired application volume

-

Data collection sheets

-

Untreated control and a commercial standard insecticide

Procedure:

-

Establish field plots in a randomized complete block design with at least four replications.

-

Before application, conduct a pre-treatment count of the aphid population on a set number of leaves per plot.

-

Apply the pyridazinone formulation at the target rate(s) and the commercial standard using a calibrated knapsack sprayer. Ensure thorough coverage of the plant foliage.

-

Conduct post-treatment aphid counts at 1, 3, 7, and 14 days after application.

-

Calculate the percentage reduction in the aphid population for each treatment relative to the untreated control.

-

Monitor for any phytotoxic effects on the crop plants.

-

At the end of the trial, assess the crop yield to determine the impact of the insecticide treatment.

-

Analyze the data statistically to compare the efficacy of the treatments.

Protocol 5: In-Planta Evaluation of Fungicidal Efficacy Against Wheat Leaf Rust

This protocol describes a method for testing the efficacy of a pyridazinone formulation against wheat leaf rust in a controlled environment.[5][32][33]

Materials:

-

EC formulation of the pyridazinone fungicide

-

Wheat seedlings (a susceptible variety)

-

Urediniospores of Puccinia recondita

-

Growth chamber with controlled temperature, humidity, and lighting

-

Atomizer or sprayer for inoculation and fungicide application

-

Dew chamber or plastic bags to maintain high humidity

Procedure:

-

Grow wheat seedlings to the two-leaf stage.

-

Prepare a suspension of P. recondita urediniospores in water with a drop of a wetting agent (e.g., Tween 20).

-

Inoculate the wheat seedlings by spraying the spore suspension onto the leaves until they are thoroughly wet.

-

Place the inoculated seedlings in a dew chamber or cover them with plastic bags for 16-24 hours at approximately 20°C to facilitate infection.

-

After the dew period, transfer the seedlings to a growth chamber.

-

Apply the pyridazinone fungicide formulation at different rates either preventatively (before inoculation) or curatively (after inoculation and before symptom development).

-

Include an untreated inoculated control and a commercial standard fungicide.

-

After 10-14 days, assess the disease severity by estimating the percentage of leaf area covered by rust pustules.

-

Calculate the percentage of disease control for each treatment compared to the untreated inoculated control.

-

Analyze the data statistically to evaluate the efficacy of the pyridazinone fungicide.

Data Presentation and Interpretation

For all efficacy trials, it is crucial to present the data clearly and concisely. The use of tables to summarize quantitative data such as percentage control, biomass reduction, and yield is highly recommended.

Table 1: Example of Herbicidal Efficacy Data Presentation

| Treatment | Application Rate (g AI/ha) | Visual Injury (%) at 14 DAT | Biomass Reduction (%) |

| Untreated Control | 0 | 0 | 0 |

| Pyridazinone A | 50 | 45 | 40 |

| Pyridazinone A | 100 | 75 | 70 |

| Pyridazinone A | 200 | 95 | 92 |

| Commercial Standard | X | 92 | 90 |

Visualization of Experimental Workflow

Caption: General workflow for the development and evaluation of pyridazinone-based agrochemicals.

Conclusion and Future Perspectives

Pyridazinone derivatives represent a highly versatile and valuable class of compounds in modern agriculture. Their diverse mechanisms of action against weeds, insects, and fungal pathogens provide multiple tools for effective crop protection. The ability to fine-tune their biological activity through chemical synthesis underscores the immense potential for discovering novel and more effective agrochemicals based on this scaffold. Future research will likely focus on the development of pyridazinone derivatives with even greater selectivity, novel modes of action to combat resistance, and enhanced environmental profiles, further solidifying their role in sustainable food production.

References

-

Ma, X., Sun, P., Wang, J., Huang, X., & Wu, J. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Molecular Diversity. [Link]

-

Ma, X., Sun, P., Wang, J., Huang, X., & Wu, J. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. ResearchGate. [Link]

-

Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). [Link]

-

Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547. [Link]

-

Gotor, V., & Fernández-López, J. A. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

-

Semantic Scholar. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. [Link]

-

ACS Publications. (2025). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. [Link]

-

Das, G. (2023). Mode of action of pyrazoles and pyridazinones. ResearchGate. [Link]

-

Zou, X. J., Jin, G. Y., & Zhang, Z. X. (2002). Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. PubMed. [Link]

-

ACS Publications. (2025). Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase. [Link]

-

Li, Y., et al. (2019). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators. PubMed Central. [Link]

-

Karapetyan, N. V., Rakhimberdieva, M. G., & Bukhov, N. G. (1981). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. PubMed. [Link]

-

Boukharsa, Y., Zaoui, Y., Taoufik, J., & Ansar, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]

-

Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Asif, M. (2015). Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. ResearchGate. [Link]

-

Zou, X. J., Jin, G. Y., & Zhang, Z. X. (2002). Synthesis, fungicidal activity, and QSAR of pyridazinonethiadiazoles. PubMed. [Link]

-

Li, M., et al. (2024). In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts. PubMed. [Link]

-

European Patent Office. (1990). Pyridazinones having insecticidal and acaricidal activity and compositions containing them. [Link]

-

Li, Y., et al. (2019). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators. RSC Publishing. [Link]

-